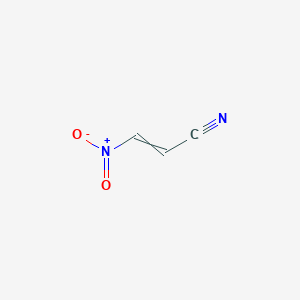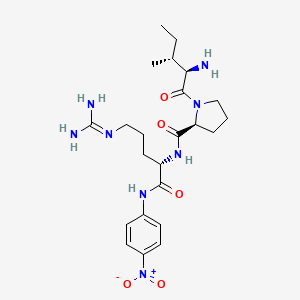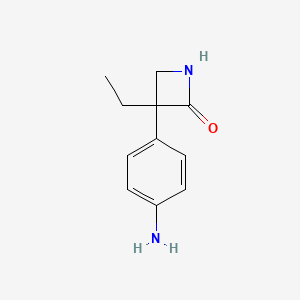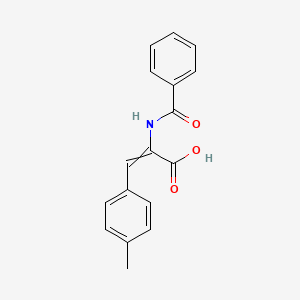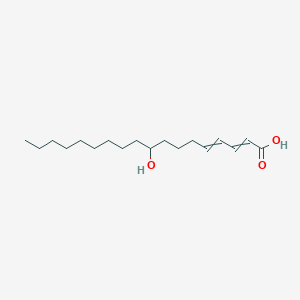
9-Hydroxyoctadeca-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxyoctadeca-2,4-dienoic acid is a lipid compound with the molecular formula C18H32O3. It is a derivative of linoleic acid, an essential fatty acid. This compound is known for its role in various biological processes and is often studied in the context of lipid metabolism and oxidative stress .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyoctadeca-2,4-dienoic acid typically involves the oxidation of linoleic acid. Enzymes such as cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2) can metabolize linoleic acid to produce 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid, which is then reduced to this compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxyoctadeca-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form oxo derivatives.
Reduction: The hydroperoxy intermediate can be reduced to form the hydroxyl derivative.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Enzymes like COX-1 and COX-2 are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
9-Oxo-10(E),12(Z)-octadecadienoic acid: Formed by oxidation.
9-Hydroperoxy-10(E),12(Z)-octadecadienoic acid: An intermediate in the synthesis.
Applications De Recherche Scientifique
9-Hydroxyoctadeca-2,4-dienoic acid has several applications in scientific research:
Chemistry: Studied for its role in lipid oxidation and as a marker for oxidative stress.
Biology: Investigated for its involvement in cellular signaling pathways and inflammation.
Medicine: Explored for its potential role in diseases related to oxidative stress and inflammation.
Industry: Used in the development of biomarkers for oxidative stress and in the study of lipid metabolism
Mécanisme D'action
The mechanism of action of 9-Hydroxyoctadeca-2,4-dienoic acid involves its incorporation into cellular phospholipids, where it can be released by the action of phospholipases. It acts as a signaling molecule, modulating various cellular pathways, including those related to inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
13-Hydroxyoctadeca-2,4-dienoic acid: Another hydroxylated derivative of linoleic acid.
9-Oxo-10(E),12(Z)-octadecadienoic acid: An oxidized form of 9-Hydroxyoctadeca-2,4-dienoic acid.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and its role in signaling pathways related to oxidative stress and inflammation. Its distinct biological activities and formation under oxidative conditions set it apart from other similar compounds .
Propriétés
Numéro CAS |
74391-67-6 |
|---|---|
Formule moléculaire |
C18H32O3 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
9-hydroxyoctadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h7,10,13,16-17,19H,2-6,8-9,11-12,14-15H2,1H3,(H,20,21) |
Clé InChI |
CUHJQOVOXFVMSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCCC=CC=CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)

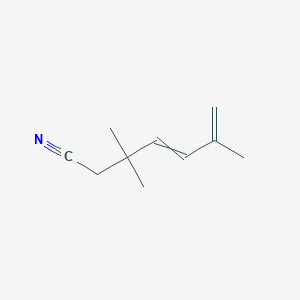
![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)


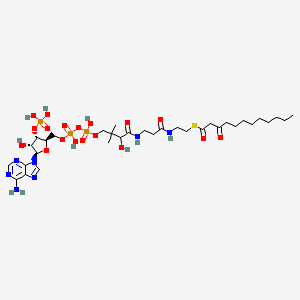


![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)
